{[(3-Nitrophenyl)methylidene]amino}thiourea
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Overview
Description
{[(3-Nitrophenyl)methylidene]amino}thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a nitrophenyl group attached to a thiourea moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Nitrophenyl)methylidene]amino}thiourea typically involves the condensation reaction between 3-nitrobenzaldehyde and thiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzaldehyde+Thiourea→[(3-Nitrophenyl)methylidene]aminothiourea
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the condensation reaction, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(3-Nitrophenyl)methylidene]amino}thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of {[(3-Aminophenyl)methylidene]amino}thiourea.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(3-Nitrophenyl)methylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds, which are of interest due to their potential biological activities.
Biology and Medicine
In biological and medicinal research, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the nitrophenyl group is believed to enhance its biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of {[(3-Nitrophenyl)methylidene]amino}thiourea involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage. Additionally, the thiourea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Nitrophenyl)methylidene]amino}thiourea
- {[(4-Nitrophenyl)methylidene]amino}thiourea
- {[(3-Nitrophenyl)methylidene]amino}urea
Uniqueness
{[(3-Nitrophenyl)methylidene]amino}thiourea is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity
Properties
IUPAC Name |
[(3-nitrophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJOBJZEOGDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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